molecular formula C16H22O B14479360 Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 66405-95-6

Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-

Katalognummer: B14479360
CAS-Nummer: 66405-95-6
Molekulargewicht: 230.34 g/mol
InChI-Schlüssel: LIZPVLROUSCWGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 2-(2,3,3-trimethylbicyclo[221]hept-2-yl)- is a chemical compound with the molecular formula C16H22O It is known for its unique bicyclic structure, which includes a phenol group attached to a bicyclo[221]heptane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of a suitable bicyclic precursor with phenol. One common method includes the use of camphene as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as catalytic hydrogenation and distillation to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, various alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various enzymes and receptors, influencing their activity. The bicyclic structure provides steric hindrance, which can affect the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its combination of a phenol group with a bicyclic structure. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

66405-95-6

Molekularformel

C16H22O

Molekulargewicht

230.34 g/mol

IUPAC-Name

2-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol

InChI

InChI=1S/C16H22O/c1-15(2)11-8-9-12(10-11)16(15,3)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3

InChI-Schlüssel

LIZPVLROUSCWGB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(C2)C1(C)C3=CC=CC=C3O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.